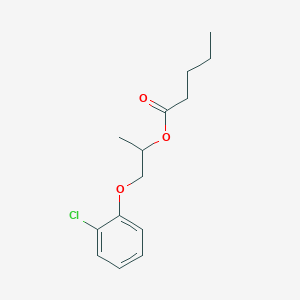
3-Cyclohex-3-en-1-yl-3-hydroxy-2-phenylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclohex-3-en-1-yl-3-hydroxy-2-phenylpropanoic acid is an organic compound with a unique structure that combines a cyclohexene ring, a hydroxyl group, and a phenylpropanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohex-3-en-1-yl-3-hydroxy-2-phenylpropanoic acid can be achieved through several methods. One common approach involves the reaction of phenylpyruvate with suitable enones under microwave-assisted conditions in alkaline tert-butanol or toluene solutions. This method yields products with anti-configuration in up to 86% isolated yield . Another approach involves the use of alkaline water, which results in a mixture of anti and syn conformations with up to 98% overall isolated yield .
Industrial Production Methods
Industrial production of this compound may involve catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts. This method is efficient and scalable, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclohex-3-en-1-yl-3-hydroxy-2-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure selective and efficient reactions .
Major Products Formed
The major products formed from these reactions include cyclohexenone derivatives, phenylpropanoic acid derivatives, and various substituted cyclohexenes .
Wissenschaftliche Forschungsanwendungen
3-Cyclohex-3-en-1-yl-3-hydroxy-2-phenylpropanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Wirkmechanismus
The mechanism of action of 3-Cyclohex-3-en-1-yl-3-hydroxy-2-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and phenyl ring play crucial roles in binding to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexenone: A related compound with a similar cyclohexene ring structure but lacking the hydroxyl and phenylpropanoic acid moieties.
Phenylpropanoic Acid: Shares the phenylpropanoic acid moiety but lacks the cyclohexene ring.
Cyclohexanol: Contains a cyclohexane ring with a hydroxyl group but lacks the phenylpropanoic acid moiety.
Uniqueness
3-Cyclohex-3-en-1-yl-3-hydroxy-2-phenylpropanoic acid is unique due to its combination of a cyclohexene ring, hydroxyl group, and phenylpropanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
5449-31-0 |
|---|---|
Molekularformel |
C15H18O3 |
Molekulargewicht |
246.30 g/mol |
IUPAC-Name |
3-cyclohex-3-en-1-yl-3-hydroxy-2-phenylpropanoic acid |
InChI |
InChI=1S/C15H18O3/c16-14(12-9-5-2-6-10-12)13(15(17)18)11-7-3-1-4-8-11/h1-5,7-8,12-14,16H,6,9-10H2,(H,17,18) |
InChI-Schlüssel |
UUEPQVJAAMNTBT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC=C1)C(C(C2=CC=CC=C2)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


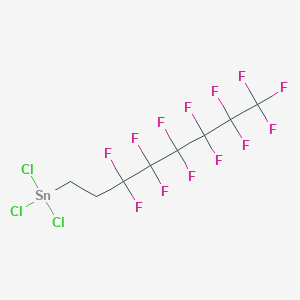
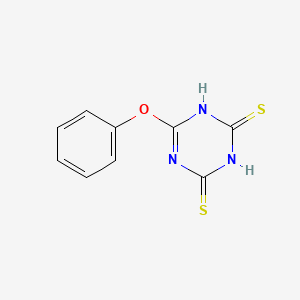
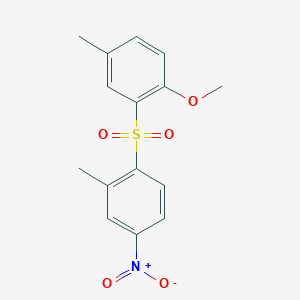

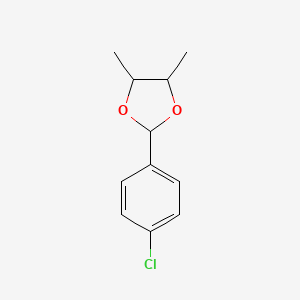
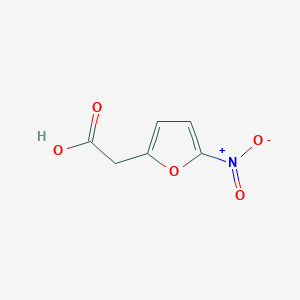
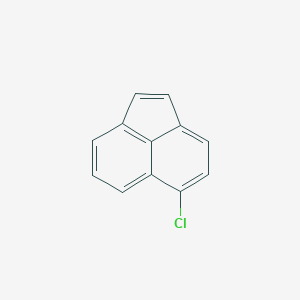
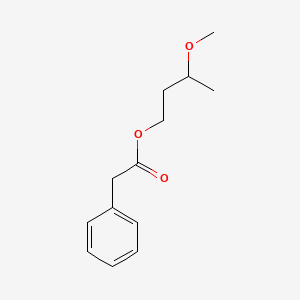
![Diethyl 2,3-bis[(4-methylphenyl)sulfanyl]butanedioate](/img/structure/B14728538.png)

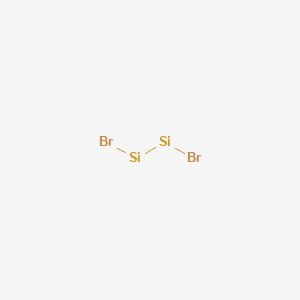
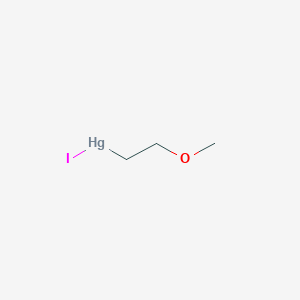
![2-[(1,3-Thiazol-4-yl)methyl]-1H-benzimidazole](/img/structure/B14728564.png)
